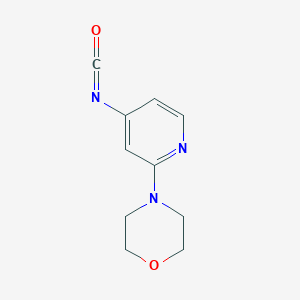

4-(4-Isocyanatopyridin-2-yl)morpholine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-isocyanatopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-8-12-9-1-2-11-10(7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVCWTODNVVIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594522 | |

| Record name | 4-(4-Isocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-43-7 | |

| Record name | 4-(4-Isocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholin-4-yl)pyridin-4-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Isocyanatopyridin 2 Yl Morpholine and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The construction of the target molecule, 4-(4-isocyanatopyridin-2-yl)morpholine, necessitates a carefully planned synthetic sequence that begins with the assembly of the core pyridylmorpholine structure and culminates in the regioselective introduction of the isocyanate functionality.

Synthesis of Substituted Pyridylmorpholine Scaffolds

The foundational step in the synthesis of the target compound is the formation of the 2-morpholinyl-4-aminopyridine precursor. A common and effective strategy for this involves a multi-step process starting from readily available pyridine (B92270) derivatives. A plausible and well-documented approach begins with 2-chloropyridine.

A key transformation is the nitration of the pyridine ring to introduce a nitro group at the 4-position. This is typically achieved by treating 2-chloropyridine-N-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid. The N-oxide is crucial for activating the 4-position towards electrophilic nitration. Subsequent deoxygenation of the N-oxide, for instance with phosphorus trichloride, yields 2-chloro-4-nitropyridine (B32982). chemicalbook.com

With the 2-chloro-4-nitropyridine in hand, the morpholine (B109124) moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group at the 4-position activates the 2-position for nucleophilic attack. The reaction of 2-chloro-4-nitropyridine with morpholine, often in a suitable solvent and sometimes with the aid of a base, proceeds to give 4-(4-nitropyridin-2-yl)morpholine. researchgate.nettandfonline.com

The final step in the synthesis of the pyridylmorpholine precursor is the reduction of the nitro group to a primary amine. This transformation is critical for the subsequent introduction of the isocyanate group. A variety of reducing agents can be employed for this purpose. A common and effective method is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. semanticscholar.orggoogle.com This method is often preferred in laboratory settings due to its efficiency and the use of inexpensive reagents. Alternative methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

A summary of a potential synthetic route for the precursor 2-morpholin-4-yl-pyridin-4-amine is presented in the table below.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Chloropyridine | m-CPBA | 2-Chloropyridine-N-oxide |

| 2 | 2-Chloropyridine-N-oxide | HNO₃, H₂SO₄ | 2-Chloro-4-nitropyridine-N-oxide |

| 3 | 2-Chloro-4-nitropyridine-N-oxide | PCl₃ | 2-Chloro-4-nitropyridine |

| 4 | 2-Chloro-4-nitropyridine | Morpholine | 4-(4-Nitropyridin-2-yl)morpholine |

| 5 | 4-(4-Nitropyridin-2-yl)morpholine | Fe, CH₃COOH | 2-Morpholin-4-yl-pyridin-4-amine |

Regioselective Introduction of the Isocyanate Functionality

The conversion of the primary amino group in 2-morpholin-4-yl-pyridin-4-amine to an isocyanate is the final and crucial step in the synthesis of this compound. The regioselectivity of this transformation is ensured by the pre-existing functionality of the precursor.

The traditional and most direct method for this conversion is phosgenation, which involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov This reaction proceeds via a carbamoyl (B1232498) chloride intermediate, which is then dehydrochlorinated to yield the isocyanate. While highly effective, the extreme toxicity of phosgene necessitates stringent safety precautions and has driven the development of alternative, safer methods. acs.org

Non-phosgene methods for isocyanate synthesis are gaining prominence due to their improved safety profiles. One such method is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097). rsc.org In this approach, the amine would first be acylated, for example with ethyl chloroformate to form a carbamate (B1207046), which is then converted to the corresponding acyl hydrazide and subsequently to the acyl azide. The Curtius rearrangement of the acyl azide then yields the isocyanate.

Another important non-phosgene route is the Staudinger-aza-Wittig reaction. beilstein-journals.org This reaction involves the treatment of an azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane. The subsequent reaction of the iminophosphorane with carbon dioxide provides the isocyanate. This method is advantageous as it often proceeds under mild conditions.

The choice of method for introducing the isocyanate functionality will depend on factors such as scale, available reagents, and safety considerations. For laboratory-scale synthesis, triphosgene is often a more convenient and safer alternative to gaseous phosgene.

Novel and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methodologies in organic chemistry. This is particularly relevant for the synthesis of complex molecules like this compound, where traditional methods may involve hazardous reagents and generate significant waste.

Green Chemistry Approaches to Morpholine Derivatization

The principles of green chemistry can be applied to various stages of the synthesis of this compound, particularly in the derivatization of the morpholine and pyridine rings. For instance, the use of greener solvents, such as water or ethanol, in the nucleophilic aromatic substitution step to introduce the morpholine ring is an area of active research. Microwave-assisted organic synthesis (MAOS) can also contribute to a greener process by reducing reaction times and often improving yields. tandfonline.com

Furthermore, the development of catalytic methods for C-N bond formation can reduce the need for stoichiometric reagents and minimize waste. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be explored for the coupling of a suitably functionalized pyridine with morpholine, although this would require a different synthetic strategy for the pyridine precursor.

Chemo- and Regioselective Synthesis of Isocyanate-Containing Heterocycles

The chemo- and regioselective synthesis of isocyanate-containing heterocycles is a significant challenge in organic synthesis. The high reactivity of the isocyanate group requires careful planning of the synthetic route to avoid unwanted side reactions. The introduction of the isocyanate functionality at a late stage of the synthesis is a common strategy to protect this reactive group.

Recent advances in this area include the development of milder and more selective reagents for the conversion of amines to isocyanates. For example, the use of hypervalent iodine reagents in the presence of a carbon monoxide source has been explored as a phosgene-free method for isocyanate synthesis. Additionally, flow chemistry techniques are being increasingly employed for the synthesis of isocyanates. The use of microreactors can enhance safety when working with hazardous reagents and can also improve reaction control and selectivity.

Computational Design of Synthetic Pathways

Computational chemistry has emerged as a powerful tool in the design and optimization of synthetic pathways for complex organic molecules. Retrosynthetic analysis software can help chemists to identify potential synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. These programs utilize databases of known chemical reactions to propose plausible synthetic steps.

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the feasibility and selectivity of key synthetic steps. For example, DFT calculations can be employed to study the mechanism of the nucleophilic aromatic substitution reaction to introduce the morpholine ring, providing insights into the transition state energies and the influence of substituents on the reaction rate and regioselectivity.

In the context of isocyanate synthesis, computational studies can help in understanding the reaction mechanisms of both phosgene-based and alternative methods. This understanding can guide the development of new, more efficient, and safer catalysts and reagents for this important transformation. The use of computational tools can thus accelerate the discovery and development of novel synthetic routes to compounds like this compound, reducing the need for extensive experimental screening and optimization.

Quantum Chemistry Aided Retrosynthetic Analysis (QCaRA) for Target Compound Synthesis

Quantum Chemistry Aided Retrosynthetic Analysis (QCaRA) represents a powerful computational strategy for identifying viable synthetic routes to a target molecule. chemrxiv.org Unlike conventional retrosynthesis which relies on established chemical rules and intuition, QCaRA utilizes quantum chemical calculations to explore a comprehensive network of elementary reaction steps. chemrxiv.org It traces reaction paths backward from the desired product to potential reactant candidates, solving kinetic equations along the way to predict theoretical yields for hundreds or even thousands of possible reactions. chemrxiv.org This approach can uncover not only well-known synthetic routes but also novel and previously unexplored pathways that may offer significant advantages. chemrxiv.org

For a target compound like this compound, a QCaRA approach would begin by computationally breaking key bonds in the molecule to identify logical precursor fragments. The analysis would evaluate the thermodynamics and kinetics of various bond-forming reactions that could assemble these fragments.

A plausible retrosynthetic disconnection for the target molecule would involve the formation of the isocyanate group from a corresponding amine precursor, 4-(4-aminopyridin-2-yl)morpholine. This transformation is a critical step that can be achieved through several methods, the most common historically being the use of phosgene. However, due to the high toxicity of phosgene, developing alternative, safer routes is a key area of research. google.com Phosgene-free methods, such as the thermolysis of carbamates derived from the reaction of an amine with a diorganocarbonate, are viable alternatives. google.com

The QCaRA network would computationally model these different pathways (phosgenation, carbamate thermolysis, etc.) to predict reaction barriers, transition states, and potential byproducts, thereby identifying the most energetically favorable and potentially highest-yielding route under specific conditions.

Table 1: Hypothetical QCaRA-Predicted Precursors for this compound This table illustrates the type of output a QCaRA analysis might generate. The specific application of QCaRA to this target compound is not documented in the reviewed literature.

| Precursor 1 | Precursor 2 | Reaction Type | Predicted Feasibility |

| 4-(4-Aminopyridin-2-yl)morpholine | Phosgene (COCl₂) | Phosgenation | High |

| 4-(4-Aminopyridin-2-yl)morpholine | Diphenyl Carbonate | Carbamate Formation/Thermolysis | Moderate to High |

| 4-(4-Bromopyridin-2-yl)morpholine | Morpholine | Nucleophilic Aromatic Substitution | High |

| 2-Chloro-4-isocyanatopyridine | Morpholine | Nucleophilic Aromatic Substitution | Moderate |

Reaction Pathway Elucidation for Optimized Yields and Selectivity

Once a promising synthetic route is identified, a detailed elucidation of the reaction pathway is crucial for optimizing reaction conditions to maximize yield and selectivity. This process involves a combination of experimental studies and computational modeling to understand the step-by-step mechanism of a chemical reaction. For the synthesis of this compound from its amine precursor, for instance, understanding the mechanism is key to controlling the formation of unwanted side products, such as ureas (from the reaction of the isocyanate product with the starting amine).

Computational studies, often using Density Functional Theory (DFT), can map the entire energy profile of the reaction. researchgate.net This includes identifying the structures of reactants, intermediates, transition states, and products, as well as their relative energies. researchgate.net For example, in a potential phosgene-free synthesis involving the thermolysis of a carbamate intermediate, calculations could determine the precise temperature at which the desired isocyanate is formed without significant degradation or side reactions. google.com

This detailed mechanistic understanding allows for the rational selection of catalysts, solvents, temperatures, and reaction times. For example, computational analysis of urethane (B1682113) formation has shown that amine catalysts like morpholine can significantly alter the reaction mechanism and energy profile. researchgate.net A similar analysis could be applied to the synthesis of the target isocyanate to screen for catalysts that might lower the activation energy of the desired pathway while increasing the energy barrier for side reactions, thus improving selectivity.

Table 2: Key Parameters for Optimization Based on Reaction Pathway Analysis This table outlines parameters that would be investigated during the optimization of a synthetic step, such as the conversion of the precursor amine to the target isocyanate.

| Parameter | Objective | Method of Investigation |

| Catalyst | Lower activation energy; enhance selectivity. | Computational screening of Lewis/Brønsted acids/bases; experimental testing. |

| Solvent | Stabilize transition states; improve solubility. | DFT calculations with implicit/explicit solvent models; experimental screening. |

| Temperature | Provide sufficient energy to overcome reaction barrier without promoting decomposition or side reactions. | Transition state theory calculations; experimental optimization via thermal analysis. |

| Reagent Stoichiometry | Minimize side-product formation (e.g., ureas). | Kinetic modeling based on calculated rate constants; experimental titration. |

While the specific application of these advanced computational methodologies to the synthesis of this compound is not extensively detailed in available literature, their application to related morpholine and isocyanate syntheses demonstrates their potential to design highly efficient and selective routes to this and other complex chemical entities. google.comresearchgate.netresearchgate.net

Exploration of Chemical Reactivity and Mechanistic Investigations

Isocyanate Group Reactivity

The isocyanate group (–N=C=O) is characterized by a central carbon atom that is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring, which further increases the electrophilicity of the isocyanate carbon. utm.my

Isocyanates readily undergo nucleophilic addition reactions with a wide range of compounds containing active hydrogen atoms, such as alcohols and amines. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate, which then rearranges to the stable addition product.

Reaction with Alcohols: When reacting with alcohols (R'-OH), the isocyanate group forms a urethane (B1682113) (or carbamate) linkage. This reaction is fundamental to polyurethane chemistry. l-i.co.uk

Reaction with Amines: The reaction with primary (R'-NH₂) or secondary amines (R'₂NH) is typically faster than with alcohols and results in the formation of a urea (B33335) linkage.

The reaction proceeds readily, often at room temperature, and can be catalyzed by tertiary amines or organometallic compounds. l-i.co.uk The table below summarizes the expected products from the reaction of 4-(4-isocyanatopyridin-2-yl)morpholine with common nucleophiles.

| Nucleophile | Reagent Name | Product Class | Expected Product Structure |

| CH₃OH | Methanol (B129727) | Urethane | Methyl (4-(2-morpholinopyridin-4-yl)phenyl)carbamate |

| CH₃CH₂OH | Ethanol | Urethane | Ethyl (4-(2-morpholinopyridin-4-yl)phenyl)carbamate |

| CH₃NH₂ | Methylamine | Urea | 1-methyl-3-(4-(2-morpholinopyridin-4-yl)phenyl)urea |

| (CH₃)₂NH | Dimethylamine | Urea | 1,1-dimethyl-3-(4-(2-morpholinopyridin-4-yl)phenyl)urea |

This is an interactive data table. Users can sort and filter the information based on their needs.

While this compound is a monofunctional isocyanate and thus would act as a chain terminator, its structure is representative of monomers used in the synthesis of polyurethanes and polyureas. These polymers are formed through the reaction of diisocyanates or polyisocyanates with diols/polyols or diamines, respectively. utm.my

Polyurethane Formation: A diisocyanate reacts with a polyol in a polyaddition reaction to form the characteristic urethane linkages of a polyurethane polymer. The properties of the resulting polymer can be tailored by varying the structure of the isocyanate and polyol monomers. google.com The incorporation of pyridine (B92270) units into the main chain of polyurethanes has been shown to influence their thermal and solubility properties. researchgate.net

Polyurea Formation: Similarly, the reaction between a diisocyanate and a diamine produces a polyurea. This reaction is generally faster than polyurethane formation due to the higher nucleophilicity of the amine group compared to the hydroxyl group. ekb.eg

The synthesis of these polymers is a cornerstone of the polymer industry, producing materials for foams, coatings, adhesives, and elastomers. l-i.co.uk

Isocyanates are versatile reagents in cycloaddition reactions, capable of participating as a 2π component in various transformations to form heterocyclic rings. numberanalytics.com These reactions provide efficient routes to complex molecular architectures.

[2+2] Cycloaddition: Isocyanates can react with electron-rich alkenes or imines in [2+2] cycloadditions to form four-membered β-lactams or azetidin-2-ones, respectively.

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions between isocyanates and 1,3-dipoles like nitrones or azides are also well-established. For instance, the reaction with a nitrone can yield a 1,2,4-oxadiazolidin-5-one. acs.org The mechanism can be either concerted or stepwise depending on the solvent polarity. acs.org

[4+1] Cycloaddition: Isocyanates can also react with certain substrates in formal [4+1] cycloaddition reactions. For example, reactions with vinyl isocyanates have been reported in the synthesis of various five-membered heterocycles. rsc.org

The reactivity of the isocyanate in this compound in such reactions would be influenced by the electronic character of the pyridyl-morpholine substituent.

Morpholine (B109124) Ring Reactivity

The morpholine moiety in the compound possesses a tertiary amine nitrogen, which can exhibit both nucleophilic and catalytic activity. The ring itself adopts a stable conformation that can influence the outcome of reactions.

The morpholine ring predominantly exists in a stable chair conformation. cdnsciencepub.comcdnsciencepub.com In this compound, the bulky pyridyl substituent would preferentially occupy an equatorial position to minimize steric hindrance. This conformational preference can have significant stereochemical implications for reactions.

The orientation of the substituent can direct the approach of incoming reagents, potentially leading to diastereoselectivity in reactions at or near the morpholine ring. For instance, in the synthesis of substituted morpholines, the chair-like transition state can dictate the stereochemistry of the final product. nih.gov In the case of the title compound, the fixed orientation of the morpholine ring relative to the pyridine could sterically influence the approach of large nucleophiles to the isocyanate group. Studies on substituted morpholines have shown that avoiding steric strains, such as pseudo A¹,³ strain, can impose a specific conformational preference on the ring, which in turn dictates diastereoselectivity. acs.org

The tertiary amine nitrogen of the morpholine ring can function as a base or a nucleophilic catalyst. Tertiary amines are widely used as catalysts in polyurethane formation, where they are known to accelerate the reaction between isocyanates and alcohols. google.comekb.eg

Two primary mechanisms have been proposed for amine catalysis in urethane formation: ekb.egresearchgate.net

Nucleophilic Catalysis: The tertiary amine attacks the isocyanate carbon to form a reactive zwitterionic intermediate. This intermediate is then attacked by the alcohol, regenerating the amine catalyst and forming the urethane.

General Base Catalysis: The amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the oxygen atom and facilitating its attack on the isocyanate.

Computational and experimental studies on model systems, such as the reaction between phenyl isocyanate and butan-1-ol, have provided detailed insights into these catalytic pathways. mdpi.comnih.govresearchgate.net The catalytic activity is influenced by the amine's structure and basicity. researchgate.net While morpholine itself is a less effective catalyst than its N-alkylated counterpart (e.g., N-ethylmorpholine), it still significantly lowers the activation energy of the reaction compared to the uncatalyzed process. nih.govresearchgate.netresearchgate.net

The table below presents computational data on the catalytic effect of morpholine and 4-methylmorpholine (B44366) on the reaction between phenyl isocyanate and butan-1-ol, illustrating the reduction in the Gibbs free energy of the transition state. nih.gov

| Catalyst | Reactant Complex (RC2) ΔrG (kJ/mol) | Transition State (TS1) ΔrG (kJ/mol) | Intermediate (IM) ΔrG (kJ/mol) |

| Catalyst-free | 28.91* | 170.05 | - |

| Morpholine | 42.45 | 97.78 | 12.79 |

| 4-Methylmorpholine | 41.41 | 97.42 | 8.77 |

This value refers to the initial reactant complex in the catalyst-free reaction. Data sourced from computational studies at the G3MP2BHandHLYP level of theory. nih.gov This is an interactive data table. Users can sort and filter the information based on their needs.

Pyridine Ring Reactivity and Functionalization

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity. Unlike benzene, the nitrogen atom's electronegativity reduces the electron density of the ring carbons, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. uoanbar.edu.iq The presence of the electron-donating morpholine group at the 2-position and the electron-withdrawing isocyanate group at the 4-position introduces a complex electronic environment that further modulates this inherent reactivity.

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom, which can also be protonated under the acidic conditions often used for EAS, further increasing the ring's deactivation. uoanbar.edu.iq When such reactions do occur, they typically favor substitution at the 3- and 5-positions, which have a relatively higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iq

For this compound, the substituents significantly influence the regioselectivity of any potential EAS reaction:

Morpholine Group (at C2): As an amino ether, the morpholine group is a strong electron-donating group (EDG) through resonance (+R effect). It is an activating group and directs electrophiles to the ortho and para positions. Relative to the C2 position, this would activate C3 and C5.

Isocyanate Group (at C4): The isocyanate group is an electron-withdrawing group (EWG) through both induction (-I) and resonance (-R), making it a deactivating group that directs incoming electrophiles to the meta position. Relative to the C4 position, this would direct to C3 and C5.

Both groups, therefore, direct potential electrophilic attack to the C3 and C5 positions. The strong activating nature of the morpholine group may partially offset the deactivation by the pyridine nitrogen and the isocyanate group, potentially allowing EAS reactions under specific conditions. However, such reactions are expected to be challenging compared to those on more electron-rich aromatic systems. libretexts.orgmasterorganicchemistry.com

| Ring Position | Electronic Status | Influence of Morpholino Group (C2) | Influence of Isocyanato Group (C4) | Predicted EAS Susceptibility |

|---|---|---|---|---|

| C3 | Electron-deficient | Activated (ortho) | Deactivated (meta-directing) | Most Favorable Site |

| C5 | Electron-deficient | Activated (para) | Deactivated (meta-directing) | Favorable Site |

| C6 | Highly Electron-deficient | Deactivated (ortho) | Deactivated | Least Favorable Site |

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. uoanbar.edu.iq This reactivity is exploited in the synthesis of many substituted pyridines. For a NAS reaction to occur, a good leaving group, such as a halide, must be present at one of these activated positions.

While this compound itself does not possess a typical leaving group on the pyridine ring, its synthetic precursors often do. For instance, the synthesis could involve the displacement of a chlorine atom from a 2-chloro-4-nitropyridine (B32982) derivative by morpholine. Subsequent modification of the nitro group would lead to the final product. The general mechanism for NAS on a pyridine ring involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. mdpi.comnih.gov The presence of electron-withdrawing groups, such as the isocyanate or a precursor nitro group at the 4-position, would further stabilize the negative charge in the Meisenheimer complex, thereby accelerating the rate of substitution at the 2-position. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds like pyridine. uniurb.itmdpi.com Halogenated derivatives of 2-morpholinopyridine could serve as effective substrates in various coupling reactions. The pyridyl nitrogen can act as a directing group, facilitating complex formation with the metal catalyst and influencing the reaction's outcome. rsc.org

Common coupling reactions applicable to functionalizing the pyridine core include:

Suzuki-Miyaura Coupling: Reaction of a halopyridine with a boronic acid or ester to form a C-C bond.

Sonogashira Coupling: Coupling of a halopyridine with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce an alkynyl group. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between a halopyridine and an amine. beilstein-journals.org

Heck Coupling: Palladium-catalyzed reaction between a halopyridine and an alkene to form a substituted alkene.

These reactions provide versatile pathways to introduce a wide range of functional groups onto the pyridine scaffold, enabling the synthesis of diverse derivatives.

| Reaction Type | Catalyst/Ligand System (Example) | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Halopyridine + Arylboronic Acid | Aryl-Aryl (C-C) | mdpi.com |

| Sonogashira | Pd/C-PPh₃-CuI | Halopyridine + Terminal Alkyne | Aryl-Alkynyl (C-C) | mdpi.com |

| Buchwald-Hartwig | Pd(OAc)₂ / t-BuXPhos | Halopyridine + Amine | Aryl-Nitrogen (C-N) | beilstein-journals.org |

| Chan-Lam | Cu(OAc)₂ | Arylboronic Acid + N-Heterocycle | Aryl-Nitrogen (C-N) | beilstein-journals.org |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. This involves studying the energetic profiles of reactions and the influence of the reaction environment.

Transition state analysis provides a detailed picture of the highest-energy point along a reaction coordinate, offering insights into the factors that determine reaction rates and selectivity. researchgate.netdntb.gov.ua For reactions involving the isocyanate group, such as its reaction with a nucleophile (e.g., an alcohol to form a carbamate), computational methods like Density Functional Theory (DFT) can be used to model the transition state.

The reaction of an isocyanate with an alcohol typically proceeds through a concerted or stepwise mechanism involving nucleophilic attack on the carbonyl carbon. A transition state analysis would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and the transition state. youtube.com

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com

Energetics: Determining the activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state.

Such analyses can reveal how the electronic properties of the pyridine ring and morpholine group influence the reactivity of the isocyanate. For example, the electron-withdrawing nature of the 4-pyridyl substituent would likely make the isocyanate carbon more electrophilic and thus more reactive towards nucleophiles compared to an alkyl or phenyl isocyanate.

The solvent plays a critical role in chemical reactions, often influencing reaction rates and sometimes even altering the mechanism. rsc.org Solvation affects the stability of the ground state (reactants) and the transition state differently. nih.gov For reactions involving charge separation or polar intermediates, such as NAS or the reaction of isocyanates, solvent effects are particularly pronounced.

In the reaction of isocyanates with nucleophiles like alcohols or thiols, the choice of solvent can significantly impact the reaction rate. researchgate.net

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating cations and can stabilize polar transition states, often leading to rate acceleration. nih.gov

Protic Solvents (e.g., alcohols): These solvents can form hydrogen bonds with the reactants and intermediates, which can either catalyze the reaction (by activating the electrophile) or inhibit it (by strongly solvating the nucleophile).

Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in these solvents are often slower, but they can be advantageous for avoiding side reactions.

Studies have shown that for isocyanate reactions, specific solvation can inhibit the reaction, while increased solvent polarity generally favors the process. researchgate.net The rate of reaction can increase with specific nucleophilic solvation, where the solvent or a catalyst first forms a complex with the nucleophile. researchgate.net Understanding these solvent-solute interactions is key to optimizing reaction conditions. mdpi.com

| Solvent Type | Example Solvents | Key Interaction | General Effect on Rate | Reference |

|---|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Pyridine | Stabilization of polar transition state | Rate enhancement | nih.govresearchgate.net |

| Polar Protic | Alcohols, Water | Hydrogen bonding with nucleophile/isocyanate | Variable (can be catalytic or inhibitory) | nih.gov |

| Nonpolar | Toluene, Dioxane | Weak van der Waals forces | Generally slower reaction rates | nih.gov |

Catalytic Cycles and Intermediates

While specific research detailing the catalytic cycles and intermediates of this compound is not extensively documented in publicly available literature, the chemical structure of the compound, featuring a morpholine ring, suggests potential involvement in certain types of catalytic processes. The morpholine moiety is known to participate in various catalytic reactions, particularly in organocatalysis.

Theoretical studies on similar, simpler systems, such as the urethane formation from phenyl isocyanate and butan-1-ol in the presence of morpholine as a catalyst, provide insight into plausible mechanisms. In such reactions, the morpholine is proposed to act as a catalyst, facilitating the reaction through a multi-step mechanism. nih.gov A computational study has shown that the reaction mechanism in the presence of a morpholine catalyst involves seven steps, which is significantly different from the catalyst-free reaction. nih.gov

One of the key steps in this proposed catalytic cycle is the formation of a zwitterionic intermediate. nih.gov This intermediate is formed after a proton transfer from the alcohol to the nitrogen of the morpholine. nih.gov The formation of this intermediate has been a subject of detailed computational analysis, which also revealed that morpholine is a slightly less effective catalyst in urethane formation compared to its methylated counterpart, 4-methylmorpholine. nih.gov

The catalytic activity of morpholine and its derivatives has also been explored in other contexts, such as in the 1,4-addition of aldehydes to nitroolefins. nih.gov In these reactions, morpholine-based organocatalysts operate via enamine catalysis. nih.gov The generally accepted mechanism for this type of reaction involves the formation of an enamine intermediate from the aldehyde and the secondary amine of the morpholine catalyst. This enamine then reacts with the nitroolefin. The lower reactivity of morpholine enamines compared to those derived from pyrrolidine (B122466) or piperidine (B6355638) has been attributed to the electronic influence of the oxygen atom in the morpholine ring and the pyramidal shape of the nitrogen atom, which can decrease the nucleophilicity of the enamine. nih.gov

Below are data tables summarizing comparative findings from computational studies on morpholine-catalyzed reactions, which may serve as a model for understanding the potential catalytic behavior of this compound.

Table 1: Calculated Activation Energies for Urethane Formation

| Catalyst | Activation Energy (Ea) in kJ/mol |

| Morpholine | 29.7 |

| 4-Methylmorpholine | 26.6 |

This table presents the calculated activation energies for the urethane formation reaction when catalyzed by morpholine and 4-methylmorpholine, indicating that morpholine is slightly less effective as a catalyst in this context. nih.gov

Table 2: Key Steps in Morpholine-Catalyzed Urethane Formation

| Step | Description |

| 1 | Formation of a reactant complex between the isocyanate, alcohol, and morpholine. |

| 2 | Proton transfer from the alcohol's hydroxyl group to the morpholine's nitrogen atom. |

| 3 | Formation of a zwitterionic intermediate. |

| 4-7 | Subsequent steps leading to the formation of the urethane product and regeneration of the morpholine catalyst. |

This table outlines the proposed multi-step reaction mechanism for urethane formation in the presence of a morpholine catalyst, highlighting the formation of a key zwitterionic intermediate. nih.gov

Derivatization and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 4-(4-Isocyanatopyridin-2-yl)morpholine Analogues

The morpholine (B109124) ring is a common pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of a molecule. nih.govnih.gov Its modification can influence solubility, metabolic stability, and binding interactions. Synthetic strategies can introduce substituents at various positions of the morpholine ring to explore the steric and electronic requirements of the target's binding pocket. For instance, alkyl or aryl groups can be introduced at the C-2, C-3, or C-5 positions. researchgate.net The synthesis of such C-substituted morpholines can be achieved from chiral amino alcohols, allowing for the preparation of specific stereoisomers. researchgate.net Another approach involves the creation of bridged morpholine structures, which can rigidly constrain the conformation of the moiety and potentially enhance binding affinity by locking it into a more favorable orientation within the receptor. e3s-conferences.org

Interactive Table: Examples of Hypothetical Morpholine Moiety Modifications

| Modification Type | Position of Substitution | Example Substituent | Rationale |

|---|---|---|---|

| Alkylation | C-2 | Methyl | Probes for small hydrophobic pockets. |

| Arylation | C-3 | Phenyl | Explores larger hydrophobic interactions. |

| Bridging | C-3, C-5 | Ethylene bridge | Reduces conformational flexibility, potentially increasing potency. |

The pyridine (B92270) ring serves as a central scaffold, and its electronic properties and substitution pattern can be critical for activity. Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, offer a direct and atom-economical way to introduce a wide range of substituents onto the pyridine ring. nih.govnih.gov Reactions catalyzed by rhodium or palladium can selectively install alkyl or aryl groups at positions distal to the nitrogen atom (e.g., C-3 and C-5), which are traditionally difficult to functionalize. nih.gov This allows for the systematic exploration of how different functional groups (e.g., electron-donating or electron-withdrawing) at various positions on the pyridine ring impact ligand-receptor interactions. For example, introducing a fluorine atom could modulate the pKa of the pyridine nitrogen and create favorable orthogonal interactions with a target protein.

Interactive Table: Potential Strategies for Pyridine Ring Functionalization

| Reaction Type | Position | Substituent Added | Potential Effect |

|---|---|---|---|

| C-H Arylation | C-3 or C-5 | Phenyl | Introduce aromatic interactions (e.g., pi-stacking). |

| C-H Alkenylation | C-3 or C-5 | Vinyl | Provide a handle for further synthetic transformations. |

| Nucleophilic Aromatic Substitution | C-3 or C-5 | Fluoro | Modulate electronics and metabolic stability. |

The isocyanate functional group (-N=C=O) is a highly reactive electrophile, making it an exceptionally versatile handle for derivatization. wikipedia.org It readily reacts with a wide array of nucleophiles under mild conditions to form stable adducts, allowing for the rapid generation of a library of analogues. wikipedia.orgpoliuretanos.net The reaction with alcohols yields carbamates (urethanes), while reaction with primary or secondary amines produces ureas. wikipedia.org These reactions are fundamental in the synthesis of many polymers and pharmaceuticals. Treating the isocyanate with water leads to the formation of an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine, 4-amino-2-morpholinopyridine. wikipedia.org This amine can then serve as a precursor for a host of subsequent reactions, such as amide or sulfonamide formation.

Interactive Table: Derivatization Reactions of the Isocyanate Group

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alcohol | Ethanol | -NH-C(=O)-O-Et | Carbamate (B1207046) (Urethane) |

| Primary Amine | Benzylamine | -NH-C(=O)-NH-Bn | Urea (B33335) |

| Secondary Amine | Diethylamine | -NH-C(=O)-NEt₂ | Urea |

Theoretical and Computational Approaches to SAR

Computational chemistry provides indispensable tools for understanding SAR at the molecular level. These methods can predict how structural modifications will affect a compound's ability to bind to its target, helping to prioritize the synthesis of the most promising analogues.

Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are used to visualize and analyze the interactions between a ligand and its receptor. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site, providing a static snapshot of the potential binding mode. nih.gov This initial model can identify key interactions, such as hydrogen bonds between the morpholine oxygen or urea NH groups and polar residues in the receptor, or hydrophobic interactions with nonpolar residues. nih.govresearchgate.net

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide a more realistic representation of the binding event, showing how the ligand and protein adapt to each other and revealing the stability of key interactions. nih.gov Analysis of MD trajectories can highlight the specific amino acid residues that are critical for binding and guide further derivatization efforts. mdpi.com

Interactive Table: Potential Ligand-Receptor Interactions for Analogues

| Molecular Moiety | Type of Interaction | Potential Interacting Residue Type |

|---|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor | Polar (e.g., Serine, Threonine) |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Polar (e.g., Asparagine, Glutamine) |

| Urea N-H | Hydrogen Bond Donor | Polar (e.g., Aspartate, Glutamate) |

Computational methods can also be used to quantify the properties of the designed analogues. Quantum mechanics calculations, such as those based on Density Functional Theory (DFT), can predict the electronic properties and reactivity of molecules. mdpi.com For instance, DFT can be used to calculate the electrophilicity of the isocyanate carbon atom, providing insight into its reactivity with various nucleophiles. mdpi.com

To predict the strength of the ligand-receptor interaction, binding free energy calculations are performed. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to snapshots from MD simulations to estimate the binding affinity. nih.gov These calculations provide a quantitative prediction of how tightly a ligand will bind to its target, allowing for the ranking of different analogues before their synthesis. nih.gov This computational screening process significantly improves the efficiency of the drug discovery pipeline by focusing laboratory efforts on compounds with the highest predicted potency.

Interactive Table: Computational Parameters and Their Predicted Properties

| Computational Method | Parameter Calculated | Predicted Property |

|---|---|---|

| DFT | Fukui functions (f+, f-) | Sites of electrophilic/nucleophilic attack |

| DFT | Molecular Electrostatic Potential | Reactivity and intermolecular interactions |

| MD Simulations | Root Mean Square Deviation (RMSD) | Stability of the ligand-receptor complex |

Conformational Analysis and Energetic Profiles of this compound

The spatial arrangement of the morpholine and pyridine rings, along with the isocyanate substituent, in this compound dictates its three-dimensional shape, which in turn can influence its reactivity and interactions with biological targets. A thorough conformational analysis, supported by the generation of energetic profiles, provides critical insights into the molecule's flexibility, the stability of its different conformations, and the energy barriers to interconversion between them. While specific experimental or computational studies on the conformational landscape of this compound are not extensively available in the public domain, a detailed understanding can be extrapolated from computational studies and experimental data of structurally related N-aryl morpholine derivatives.

The conformational flexibility of this compound primarily arises from two key structural features: the puckering of the morpholine ring and the rotation around the C(pyridine)-N(morpholine) single bond.

Morpholine Ring Puckering

The six-membered morpholine ring is not planar and, similar to cyclohexane, predominantly adopts a stable chair conformation to minimize steric and torsional strain. In this chair conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. For the morpholine ring in this compound, the pyridine group is attached to the nitrogen atom. Theoretical and experimental studies on N-substituted morpholines have shown that the substituent on the nitrogen atom generally prefers the equatorial position to minimize steric hindrance with the axial hydrogens on the morpholine ring.

Computational studies on morpholine itself reveal that the chair conformer is significantly lower in energy than boat or twist-boat conformations. The energy difference between the equatorial and axial conformers of a substituent on the nitrogen is a key factor in determining the conformational equilibrium. For a bulky substituent like the 4-isocyanatopyridin-2-yl group, the equatorial conformation is expected to be overwhelmingly favored.

Rotation Around the C(pyridine)-N(morpholine) Bond

Steric Hindrance: The primary factor governing the rotational barrier is the steric hindrance between the hydrogen atom on the C3 position of the pyridine ring and the hydrogen atoms on the adjacent methylene (B1212753) groups of the morpholine ring. As the morpholine ring rotates, these groups can come into close proximity, leading to an increase in potential energy.

Electronic Effects: The nitrogen atom of the morpholine ring possesses a lone pair of electrons. The orientation of this lone pair relative to the π-system of the pyridine ring can influence the rotational barrier. Conjugation between the nitrogen lone pair and the aromatic ring is maximized when the lone pair is aligned with the p-orbitals of the pyridine ring. This alignment, however, can be sterically hindered. The interplay between steric repulsion and electronic stabilization determines the preferred dihedral angles and the heights of the rotational barriers.

Energetic Profiles and Stable Conformers

A potential energy surface (PES) scan, typically performed using computational methods such as Density Functional Theory (DFT), can map the energy of the molecule as a function of the C(pyridine)-N(morpholine) dihedral angle. While a specific PES for this compound is not available, studies on analogous N-aryl morpholines provide a general representation of what to expect.

The energetic profile would likely show two energy minima corresponding to the most stable conformations and two transition states representing the energy barriers to rotation. The energy minima would occur at dihedral angles that balance the steric repulsions and electronic effects. It is anticipated that the lowest energy conformers would not be perfectly planar (dihedral angle of 0° or 180°) due to steric clashes, nor would they be perfectly perpendicular (dihedral angle of 90°), which would minimize steric hindrance but reduce electronic conjugation. Instead, twisted or skewed conformations are expected to be the most stable.

The rotational barrier is the energy difference between the lowest energy conformer (ground state) and the highest energy transition state. For N-aryl substituted heterocyclic systems, these barriers are typically in the range of several kcal/mol, indicating that at room temperature, the molecule is flexible and can interconvert between its stable conformations.

Below is an interactive data table illustrating a hypothetical, yet plausible, set of results from a DFT calculation on the conformational analysis of this compound, based on findings for structurally similar molecules.

| Conformer | Dihedral Angle (C3-C2-N-C) (°) | Relative Energy (kcal/mol) | Nature of Stationary Point |

|---|---|---|---|

| Conformer A | ~ ±45 | 0.00 | Energy Minimum |

| Transition State 1 | 0 | ~ 5-8 | Transition State |

| Conformer B | ~ ±135 | ~ 0.5-1.5 | Energy Minimum |

| Transition State 2 | ~ ±90 | ~ 3-5 | Transition State |

Note: The data in this table is illustrative and based on general principles of conformational analysis of N-aryl morpholines. Specific experimental or computational data for this compound is required for precise values.

Applications in Advanced Chemical Synthesis and Material Science

Utilization as a Versatile Synthetic Building Block

As a synthetic intermediate, 4-(4-isocyanatopyridin-2-yl)morpholine offers multiple reaction pathways for the construction of more complex molecular frameworks. The high reactivity of the isocyanate group is central to its function as a building block.

The isocyanate group (-N=C=O) is a powerful electrophile that readily reacts with nucleophiles, a property that can be exploited to construct new heterocyclic rings. While specific research on this compound as a heterocyclic precursor is limited, the known reactivity of isocyanates suggests its potential in this area. For instance, isocyanates can undergo cycloaddition reactions or react with binucleophilic reagents to form a variety of nitrogen-containing heterocycles. rsc.org The reaction of an isocyanate with an amine, for example, forms a urea (B33335) linkage, which can be a substructure within a larger heterocyclic system. Radical cascade reactions involving isonitriles, a related functional group, have been shown to be an effective strategy for building complex nitrogen heterocycles like phenanthridines and quinolines, suggesting that the isocyanate group could potentially be used in analogous synthetic strategies. rsc.org

Both morpholine (B109124) and pyridine (B92270) rings are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netresearchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The morpholine ring, in particular, is often incorporated into bioactive molecules to improve their pharmacokinetic profile, including solubility and metabolic stability. nih.govresearchgate.net

The compound this compound serves as a pre-functionalized scaffold. The isocyanate group allows for the straightforward attachment of various other molecular fragments through the formation of stable urea, urethane (B1682113) (carbamate), or amide linkages. This modular approach enables the rapid synthesis of libraries of complex molecules built upon the pyridyl-morpholine core, which is a valuable strategy in drug discovery and development. nih.gove3s-conferences.org

Table 1: Potential Reactions of the Isocyanate Group for Scaffold Elaboration

| Reactant Nucleophile | Linkage Formed | Product Class |

|---|---|---|

| Amine (R-NH₂) | Urea | N-substituted urea |

| Alcohol (R-OH) | Urethane (Carbamate) | Carbamate (B1207046) ester |

| Carboxylic Acid (R-COOH) | Amide (after decarboxylation) | N-substituted amide |

Integration into Polymer Systems

The bifunctional nature of this compound, possessing a reactive isocyanate group, makes it a candidate for incorporation into various polymer systems.

Polyurethanes and polyureas are major classes of polymers typically synthesized through the step-growth polymerization of diisocyanates with polyols and diamines, respectively. sphinxsai.comwikipedia.org While this compound is a monoisocyanate, it can be used in several ways:

Chain Terminator/End-Capping Agent: It can be used to control the molecular weight of polymers by reacting with the growing polymer chain, effectively capping it with a pyridyl-morpholine group.

Pendant Group Introduction: It can be reacted with a polymer that has nucleophilic side chains (e.g., hydroxyl or amine groups) to functionalize the polymer with pyridyl-morpholine moieties.

Monomer for Specialty Polymers: If converted into a di-functional monomer (e.g., a diol or diamine containing the pyridyl-morpholine structure), it could then be polymerized with diisocyanates to create novel polyurethanes or polyureas where the unique scaffold is part of the polymer backbone. researchgate.nettandfonline.com

The incorporation of the pyridine unit into the polymer backbone can enhance thermal stability. researchgate.net The presence of the morpholine and pyridine groups would be expected to modify the final polymer's properties, such as solubility, adhesion, and thermal behavior. tandfonline.com

Conjugated polymers (CPs) are organic semiconductors with applications in electronics and biomedicine. rsc.orgrsc.org While the morpholine group is not conjugated, the pyridine ring can be part of a π-conjugated system. The isocyanate functionality of this compound could be used to attach this molecule as a side chain to a pre-existing conjugated polymer backbone. Such functionalization could be used to:

Improve Solubility: The morpholine group could enhance the processability of otherwise insoluble conjugated polymers in common organic solvents.

Introduce Sensing Capabilities: The pyridine nitrogen can interact with metal ions or protons, leading to changes in the photophysical properties of the conjugated polymer, forming the basis for a chemical sensor.

Enhance Biocompatibility: For biomedical applications, functionalization with moieties like morpholine can improve the biocompatibility of the polymer. rsc.org

Role in Ligand Design and Coordination Chemistry

The pyridine ring is a classic and highly effective ligand for a vast array of transition metals. nih.govnih.govwikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that is not part of the aromatic system, making it an excellent coordination site. nih.gov The this compound molecule can be viewed as a functionalized pyridine ligand precursor.

To be used as a stable ligand, the highly reactive isocyanate group would typically be converted into a more inert functionality, such as a urea or an amide. For example, reacting the isocyanate with an amine (like picolylamine) would yield a new, multidentate ligand containing the pyridyl-morpholine unit. This resulting molecule could then coordinate to metal centers through the pyridine nitrogen and other introduced donor atoms. tandfonline.com The morpholine group itself, containing both oxygen and nitrogen atoms, can also participate in weaker interactions or influence the steric and electronic properties of the resulting metal complex. tandfonline.com The synthesis of such ligands allows for the construction of discrete coordination complexes or extended metal-organic frameworks (coordination polymers). mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenanthridine |

| Quinoline |

Metal-Ligand Complexation Studies

The pyridinyl-morpholine fragment of this compound provides a bidentate chelation site for a variety of transition metals. The nitrogen atom of the pyridine ring and the nitrogen atom of the morpholine ring can coordinate to a metal center, forming a stable five-membered ring. This coordination behavior is a well-established principle in the chemistry of pyridinyl-amine ligands. The isocyanate group, while highly reactive, can remain intact during complexation under carefully controlled conditions, or it can be used as a reactive handle to subsequently link the metal complex to other molecules or surfaces.

While specific studies on the metal-ligand complexation of this compound are not extensively documented in publicly available literature, the coordination chemistry of similar pyridinyl-morpholine ligands provides a strong basis for predicting its behavior. For instance, the synthesis and characterization of metal complexes with morpholine-derived Schiff bases have demonstrated the robust coordinating ability of the morpholine nitrogen in conjunction with other donor atoms. mdpi.comresearchgate.net X-ray crystallographic studies of metal complexes with pyridine-type ligands have elucidated the typical coordination geometries and bond parameters, which would be expected to be similar for complexes of this compound. mdpi.comresearchgate.net

The isocyanate functionality adds another dimension to the potential applications of its metal complexes. Isocyanates are known to react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form stable carbamate, urea, and thiocarbamate linkages, respectively. This reactivity could be exploited post-complexation to graft the metal complex onto polymers, surfaces, or biomolecules. Such functionalized materials could find applications in catalysis, sensing, or as novel materials with tailored electronic or magnetic properties. The study of transition metal pyridine complexes is a vast field, and the introduction of a reactive isocyanate group on the pyridine ligand, as in this compound, offers a pathway to new functional materials. cnr.it

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Bidentate (N,N') | The pyridine nitrogen and morpholine nitrogen coordinate to a single metal center. | Transition metals (e.g., Cu(II), Zn(II), Pd(II), Pt(II)) |

| Monodentate (N-pyridine) | Only the pyridine nitrogen coordinates to the metal center, leaving the morpholine and isocyanate groups available for further reactions. | Various metal ions under specific steric or electronic conditions. |

| Bridging | The ligand bridges two metal centers, with the pyridine and morpholine coordinating to different metals. | Can be envisioned in the formation of coordination polymers. |

Computational Ligand Design Methodologies

The structure of this compound makes it an interesting candidate for computational ligand design methodologies, particularly in the field of drug discovery and materials science. In silico techniques such as molecular docking, pharmacophore modeling, and Density Functional Theory (DFT) calculations can be employed to predict and understand the interactions of this molecule and its derivatives with biological targets or in the formation of new materials.

Molecular Docking and Pharmacophore Modeling:

The pyridinyl-morpholine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Computational methods can be used to explore the potential of this compound as a building block for new therapeutic agents. Molecular docking simulations could predict the binding affinity and orientation of this compound or its derivatives within the active site of a target protein. mdpi.commdpi.com

Pharmacophore modeling, a technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, can be applied to libraries of compounds containing the pyridinyl-morpholine scaffold. nih.govyoutube.com By understanding the key pharmacophoric features, new molecules with enhanced activity and selectivity can be designed. The isocyanate group of this compound offers a convenient point for the covalent attachment of these designed molecules to a biological target, a strategy often employed in the development of irreversible inhibitors.

Density Functional Theory (DFT) Studies:

DFT calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.govnih.gov For this compound, DFT studies could provide insights into:

Molecular Geometry and Electronic Properties: Calculation of the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential surface would help in understanding the molecule's reactivity and intermolecular interactions.

Reactivity of the Isocyanate Group: DFT can be used to model the reaction pathways and activation energies for the reaction of the isocyanate group with various nucleophiles, aiding in the design of synthetic routes for its derivatives. researchgate.net

Metal-Ligand Bonding: In the context of its metal complexes, DFT calculations can elucidate the nature of the metal-ligand bond, predict coordination geometries, and rationalize the electronic and magnetic properties of the resulting complexes.

Table 2: Overview of Computational Methodologies Applicable to this compound

| Methodology | Application | Potential Insights |

| Molecular Docking | Predicting the binding of the ligand to a biological target (e.g., an enzyme active site). | Binding affinity, binding mode, key intermolecular interactions. |

| Pharmacophore Modeling | Identifying the essential 3D features for biological activity based on a set of active molecules. | Design of new, more potent analogues. |

| Density Functional Theory (DFT) | Calculating electronic structure, geometry, and reactivity. | Understanding reactivity, predicting spectroscopic properties, analyzing metal-ligand bonding. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(4-isocyanatopyridin-2-yl)morpholine, both ¹H and ¹³C NMR would be employed to confirm its molecular structure.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring and the morpholine (B109124) ring. The protons on the pyridine ring would likely appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the morpholine ring would be found in the aliphatic region, generally exhibiting characteristic signals for the axial and equatorial protons adjacent to the nitrogen and oxygen atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon of the isocyanate group (-N=C=O) would have a characteristic chemical shift in the range of δ 120-140 ppm. The carbons of the pyridine ring would appear in the aromatic region, while the morpholine carbons would be observed at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 8.0-8.2 | 110-115 |

| Pyridine-H5 | 7.0-7.2 | 105-110 |

| Pyridine-H6 | 8.2-8.4 | 150-155 |

| Morpholine-CH₂N | 3.5-3.7 | 45-50 |

| Morpholine-CH₂O | 3.8-4.0 | 65-70 |

| Pyridine-C2 | - | 160-165 |

| Pyridine-C4 | - | 145-150 |

| Isocyanate-C | - | 120-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁N₃O₂), the expected exact mass is approximately 205.0851 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. Under EI, the molecule would be expected to fragment in a predictable manner, with potential cleavages occurring at the morpholine ring, the bond between the morpholine and pyridine rings, and the isocyanate group. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Table 2: Expected Molecular Ion and Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 205 | [M]⁺ (Molecular Ion) |

| 177 | [M - CO]⁺ |

| 149 | [M - NCO]⁺ |

| 120 | [C₅H₃N-NCO]⁺ |

| 86 | [Morpholine]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the isocyanate (-N=C=O) group, typically appearing in the range of 2250-2280 cm⁻¹.

Other key absorption bands would include C-H stretching vibrations for the aromatic pyridine ring and the aliphatic morpholine ring, C=N and C=C stretching vibrations from the pyridine ring, and C-O-C stretching from the morpholine ether linkage.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Isocyanate (-N=C=O) | 2250-2280 (strong, sharp) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Pyridine Ring (C=C, C=N) | 1400-1600 |

| C-O-C Stretch (Ether) | 1050-1150 |

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure data for this compound has been publicly reported, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should suitable single crystals of the compound be obtained, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The morpholine ring is known to typically adopt a chair conformation in crystal structures. nih.gov

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing its presence in complex mixtures. High-performance liquid chromatography (HPLC) would be the primary method for determining its purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid), would be developed to separate the target compound from any starting materials, byproducts, or degradation products.

Gas chromatography (GC) could also be employed, particularly if the compound is sufficiently volatile and thermally stable. Coupling these chromatographic techniques with a mass spectrometer (LC-MS or GC-MS) would provide a powerful tool for both separation and identification of components in a mixture.

Computational and Theoretical Insights into this compound Remain Undocumented in Scientific Literature

A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of specific theoretical and computational studies focused solely on the compound this compound. Consequently, a detailed, data-rich article adhering to the requested structure on its quantum chemical calculations, molecular dynamics simulations, and chemoinformatics applications cannot be generated at this time.

General computational methodologies are frequently applied to its constituent chemical moieties—the pyridine ring, the morpholine group, and the isocyanate functional group—in various other molecular contexts.

Quantum chemical calculations are commonly used to study the electronic properties of substituted pyridines, exploring how electron-donating groups (like morpholine) and electron-withdrawing groups affect the ring's reactivity. nih.govnih.govresearchgate.net Theoretical studies also investigate the mechanisms of reactions involving isocyanates, often mapping out reaction pathways and identifying transition states for their reactions with nucleophiles. acs.orgrsc.orgmdpi.comrsc.org

Molecular dynamics (MD) simulations are employed to understand the conformational preferences of heterocyclic systems like morpholine and to study how solvent molecules arrange around and interact with substituted pyridines. mdpi.comnih.gov Such simulations provide insight into the dynamic behavior of molecules in solution.

Chemoinformatics and machine learning are increasingly applied to large datasets of molecules to predict properties and activities. nih.govresearchgate.netarxiv.org These methods can be used to develop quantitative structure-activity relationship (QSAR) models for various biological targets or to predict the reactivity of entire classes of compounds, such as pyridine derivatives or isocyanates. nih.govcmu.edu

However, without specific studies on this compound, any discussion of its computational chemistry would be speculative and based on analogies to these related but distinct systems. Such an approach would not meet the required standard of being a thorough, informative, and scientifically accurate article focused solely on the target compound. Further computational research dedicated specifically to this compound is necessary to provide the data for the requested in-depth analysis.

Computational and Theoretical Chemistry in Understanding 4 4 Isocyanatopyridin 2 Yl Morpholine

Chemoinformatics and Machine Learning Applications

Predictive Modeling for Synthesis and Reactivity

Predictive modeling utilizes computational algorithms and theoretical principles to forecast the outcomes of chemical reactions and the intrinsic reactivity of a molecule. This approach is crucial for optimizing synthetic pathways and understanding the chemical behavior of 4-(4-isocyanatopyridin-2-yl)morpholine under various conditions.

Synthesis Prediction: The synthesis of this compound involves multiple steps, and computational models can help streamline this process. Modern deep learning and machine learning algorithms, trained on vast databases of chemical reactions, can predict plausible synthetic routes, suggest optimal reagents, and forecast reaction yields. mdpi.com For instance, a retrosynthetic analysis can be computationally performed to identify readily available precursors and design an efficient synthetic strategy.

Reactivity Modeling: The reactivity of this compound is dominated by the highly electrophilic isocyanate (-N=C=O) group. Computational methods, particularly Density Functional Theory (DFT), are employed to model its reactions with nucleophiles such as alcohols, amines, and water. These models can calculate the activation energies (Ea) and reaction thermodynamics, providing a detailed picture of the reaction mechanism. nih.govnih.gov

A theoretical study on the related reaction of phenyl isocyanate with butan-1-ol, catalyzed by morpholine (B109124), demonstrates that computational chemistry can determine the multi-step reaction mechanism and calculate the corresponding energy profiles. nih.govresearchgate.net Similar DFT calculations for this compound can predict the transition state geometries and energies for its reactions. For example, the reaction with a simple alcohol like methanol (B129727) to form a carbamate (B1207046) can be modeled to understand the influence of the morpholine and pyridine (B92270) moieties on the reactivity of the isocyanate group. Such studies can reveal whether the nitrogen atoms in the heterocyclic rings play a catalytic or an electronic-withdrawing/donating role that affects the reaction barrier. researchgate.netdntb.gov.ua

| ΔG_reaction | Gibbs free energy change of the reaction | -28.1 |

Note: The data in this table is illustrative and based on typical values for similar isocyanate reactions. It serves to demonstrate the type of information generated from predictive modeling.

High-Throughput Virtual Screening for Derivatives

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govnih.gov For this compound, HTVS can be used to design and evaluate a vast number of derivatives for potential use as therapeutic agents or in other applications.

The process begins by defining a biological target, such as a specific enzyme or receptor. researchgate.net A virtual library of derivatives is then generated by computationally modifying the parent structure of this compound. This could involve, for example, reacting the isocyanate group with a diverse set of virtual amines or alcohols to create a library of urea (B33335) or carbamate derivatives.

This virtual library is then subjected to a multi-step screening process:

Drug-Likeness Filtering: Compounds are first filtered based on criteria like Lipinski's Rule of Five to ensure they possess basic drug-like properties. nih.gov

Pharmacophore Screening: A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, is created. mdpi.com The virtual library is screened to find molecules that match this model.

Molecular Docking: The remaining compounds are "docked" into the 3D structure of the biological target. dovepress.com This simulation predicts the binding mode and affinity of each derivative, which are ranked by a docking score. researchgate.net

ADMET Prediction: In the final step, the top-scoring compounds are evaluated for their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out candidates that are likely to fail in later developmental stages.

This systematic approach allows researchers to prioritize a small number of the most promising derivatives for actual synthesis and experimental testing, dramatically saving time and resources. researchgate.netnih.gov

Table 2: Illustrative Workflow for High-Throughput Virtual Screening of this compound Derivatives

| Screening Stage | Number of Compounds (Start) | Filtering Criteria | Number of Compounds (End) |

|---|---|---|---|

| Virtual Library Generation | N/A | Reaction of isocyanate with 100,000 virtual amines | 100,000 |

| Drug-Likeness Filter | 100,000 | Lipinski's Rule of Five compliance | 85,000 |

| Pharmacophore Mapping | 85,000 | Fit to a 3-point pharmacophore model | 9,500 |

| Molecular Docking (HTVS) | 9,500 | Docking score > -7.0 kcal/mol | 1,200 |

| Molecular Docking (XP) | 1,200 | Extra Precision docking score > -9.0 kcal/mol | 150 |

| ADMET Prediction | 150 | Favorable predicted pharmacokinetics & low toxicity | 25 |